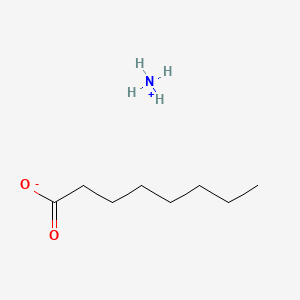
Ammonium octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8\text{H}{19}\text{NO}_2 ). It is a salt formed from the reaction of octanoic acid and ammonia. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium octanoate can be synthesized through the neutralization reaction between octanoic acid and ammonia. The reaction is typically carried out in an aqueous medium where octanoic acid is dissolved in water, and ammonia gas is bubbled through the solution until the pH reaches neutrality. The reaction can be represented as: [ \text{C}7\text{H}{15}\text{COOH} + \text{NH}_3 \rightarrow \text{C}7\text{H}{15}\text{COONH}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octanoic acid and ammonia are mixed under controlled conditions. The reaction is monitored to ensure complete neutralization, and the resulting solution is then evaporated to obtain the solid this compound. The product is purified through recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ammonium octanoate undergoes various chemical reactions, including:
Neutralization: As described in the preparation method, this compound is formed through the neutralization of octanoic acid with ammonia.
Decomposition: Upon heating, this compound can decompose to release ammonia and octanoic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Neutralization: Octanoic acid and ammonia in aqueous solution.
Decomposition: Heating under controlled conditions to release ammonia.
Substitution: Reacting with other cations in solution.
Major Products Formed:
Neutralization: this compound.
Decomposition: Ammonia and octanoic acid.
Substitution: Various ammonium salts depending on the substituting cation.
Scientific Research Applications
Ammonium octanoate has several applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents and detergents.
Mechanism of Action
The mechanism of action of ammonium octanoate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and other biological structures. The ammonium ion can also participate in ionic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Ammonium nonanoate: Similar in structure but with a longer carbon chain.
Ammonium decanoate: Another similar compound with an even longer carbon chain.
Comparison: Ammonium octanoate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant compared to its longer-chain counterparts, which may have higher hydrophobicity and lower solubility in water.
Properties
CAS No. |
5972-76-9 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
azane;octanoic acid |
InChI |
InChI=1S/C8H16O2.H3N/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);1H3 |
InChI Key |
GEWYFWXMYWWLHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCC(=O)O.N |
Key on ui other cas no. |
5972-76-9 |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















